Increased Polar Surface Area Versus Unsubstituted Thiazole-Benzylamine Analog
The 2-methoxy substituent on the thiazole ring increases the topological polar surface area (TPSA) by 9.23 Ų compared to the unsubstituted benzyl-thiazol-5-ylmethyl-amine analog (CAS 355008-63-8). The target compound registers a TPSA of 62.39 Ų, versus 53.16 Ų for the comparator lacking the 2-methoxy group . Despite the increase in PSA, the LogP values remain nearly identical (2.8324 vs. 2.8238), indicating that the methoxy group enhances hydrogen-bonding capacity without compromising lipophilicity—a combination that is atypical for simple methyl or halogen substitutions at the same position .
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 62.39 Ų (LogP 2.8324) |
| Comparator Or Baseline | Benzyl-thiazol-5-ylmethyl-amine (CAS 355008-63-8): 53.16 Ų (LogP 2.8238) |
| Quantified Difference | +9.23 Ų increase in TPSA; LogP difference <0.01 units |
| Conditions | Calculated topological PSA and LogP from molecular structure (Chemsrc database) |
Why This Matters
Higher PSA with preserved LogP suggests the compound may exhibit differentiated bioavailability and target-binding profiles in medicinal chemistry campaigns, making it a distinct candidate when SAR exploration around the thiazole 2-position is required.
